molecular formula C16H16BrN3O2S B2525835 (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one CAS No. 865593-01-7

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one

Cat. No.: B2525835
CAS No.: 865593-01-7
M. Wt: 394.29
InChI Key: FSXAAYBFYZJGFS-SEYXRHQNSA-N
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Description

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a brominated indolinone core and a thiazolidinone moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the indolinone core.

    Formation of the Indolinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Thiazolidinone Formation: The thiazolidinone moiety can be introduced through a condensation reaction with a suitable thioamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized indolinone derivative, while reduction could produce a reduced thiazolidinone compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of indolinone and thiazolidinone are often explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating various diseases.

Industry

In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indolinone Derivatives: Compounds with similar indolinone cores.

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone moieties.

Uniqueness

The uniqueness of (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-2-iminothiazolidin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5Z)-2-amino-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2S/c1-2-3-4-7-20-11-6-5-9(17)8-10(11)12(15(20)22)13-14(21)19-16(18)23-13/h5-6,8H,2-4,7H2,1H3,(H2,18,19,21)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXAAYBFYZJGFS-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N=C(S3)N)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N=C(S3)N)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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